molecular formula C23H25N3O3S B2896048 N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 894015-85-1

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No. B2896048
M. Wt: 423.53
InChI Key: DWMGUIHKXDTITP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It might also include yield, purity, and characterization of the product .


Molecular Structure Analysis

This usually involves techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, the conditions for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Photoassisted Fenton Reaction for Water Purification

The study by Pignatello and Sun (1995) explored the complete oxidation of pesticides like metolachlor and methyl parathion in water using the photoassisted Fenton reaction. This method demonstrated effective mineralization of these compounds, suggesting potential applications in environmental remediation and water treatment processes (Pignatello & Sun, 1995).

Organic Photoreactions

Shima et al. (1984) investigated the photoreactions of N,N-dimethylpyruvamide in alcohols, yielding various organic products. This research highlights the utility of photochemical reactions in organic synthesis, potentially relevant for synthesizing complex molecules including oxalamides (Shima et al., 1984).

Novel Synthetic Approaches to Oxalamides

Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an efficient methodology for the synthesis of oxalamide compounds. This technique could be applicable to the synthesis of a variety of oxalamide derivatives, including the one of interest (Mamedov et al., 2016).

Ring Opening Polymerization

Chen et al. (2007) described the use of zinc anilido-oxazolinate complexes as initiators for ε-caprolactone polymerization. This research presents a potential application of complex organic molecules in polymer chemistry, possibly relevant to the development of new materials or polymers from oxalamide-based compounds (Chen et al., 2007).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-14-6-5-7-15(2)20(14)26-22(28)21(27)24-13-12-19-16(3)25-23(30-19)17-8-10-18(29-4)11-9-17/h5-11H,12-13H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGUIHKXDTITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

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